Product packaging for Modithromycin(Cat. No.:CAS No. 736992-12-4)

Modithromycin

Cat. No.: B1677386
CAS No.: 736992-12-4
M. Wt: 841.0 g/mol
InChI Key: WLGSYOKBEDVHQB-ZIJNRMRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Novel Antibacterial Drug Development

The development of modithromycin is situated within the broader context of the urgent need for new antibacterial agents. As bacteria evolve and acquire resistance to existing drugs, the efficacy of current treatments diminishes, creating a pressing demand for compounds with novel mechanisms of action or improved activity against resistant strains nih.gov. This compound represents an advancement within the macrolide framework, designed to be effective against pathogens that have developed ways to evade the activity of earlier macrolides nih.govoup.com. This includes bacteria employing resistance mechanisms such as ribosomal modifications or efflux pumps pharmgkb.org. Research into this compound is part of the strategic effort to replenish the antibiotic pipeline with effective agents capable of tackling difficult-to-treat infections, particularly those affecting the respiratory tract orfonline.orgnih.govoup.com.

Positioning of this compound within the Macrolide Class of Antimicrobials

This compound is classified as a ketolide, a subgroup structurally derived from macrolide antibiotics guidetopharmacology.orgguidetopharmacology.org. Macrolides are a class of natural or semi-synthetic compounds characterized by a large macrocyclic lactone ring. Their primary mode of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby impeding peptide chain elongation pharmgkb.orgwikipedia.orgpacehospital.commdpi.com.

Ketolides like this compound are designed with structural modifications intended to maintain activity against bacteria that have become resistant to 14- and 15-membered macrolides such as erythromycin (B1671065) and azithromycin (B1666446) guidetopharmacology.orgwikipedia.org. This compound is distinguished by a unique C-6,11-bridged ether in its 14-membered ring, a pyrazole-pyridine moiety attached to this bridge, and a ketone at the C-3 position oup.com. These specific structural features are believed to contribute to its ability to bind to the ribosome in a manner that overcomes common macrolide resistance mechanisms mediated by genes like erm(B) ( ribosomal methylation) or mef(A) (efflux pumps) nih.govoup.com.

Studies evaluating the in vitro and in vivo activity of this compound have focused on key respiratory pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae nih.govoup.com. These studies have demonstrated potent in vitro activity against clinical isolates of streptococci, including those exhibiting erythromycin resistance nih.govoup.com. Notably, this compound has shown significantly lower minimum inhibitory concentrations (MICs) compared to telithromycin (B1682012) against S. pyogenes strains carrying the erm(B) or mef(A) resistance genes nih.govoup.com. The MIC represents the lowest concentration of an antibiotic required to inhibit visible bacterial growth.

The following table summarizes some reported in vitro activity data for this compound:

PathogenResistance MechanismThis compound MIC Range/Value (mg/L)Comparator (Telithromycin) MIC ComparisonSource
S. pyogenes (clinical)Erythromycin-resistant≤ 1- nih.govoup.com
S. pyogeneserm(B)-16-32 times higher MIC for telithromycin nih.govoup.com
S. pyogenesmef(A)-2-4 times higher MIC for telithromycin nih.govoup.com
H. influenzae-MIC90: 8MIC90: 2 (4 times lower than this compound) nih.govoup.com

Note: Data compiled from cited sources. Specific numerical MIC values for telithromycin against resistant S. pyogenes strains were not provided as absolute values in the snippets, only the relative difference compared to this compound.

In vivo research, such as studies conducted in rat pulmonary infection models, has further explored this compound's efficacy nih.govoup.com. These studies indicated that this compound exhibited comparable or superior efficacy against erm(B)-carrying S. pneumoniae and H. influenzae when compared to telithromycin, even in instances where this compound's in vitro MICs were higher for these specific strains nih.govoup.com. This observation suggests that factors beyond standard MIC testing, potentially including favorable pharmacokinetic properties or intracellular activity, may contribute to its effectiveness in living systems nih.gov. Similar to azithromycin, this compound has demonstrated a sustained inhibitory effect on the growth of cell-associated H. influenzae nih.govoup.com.

The ongoing research and findings related to this compound highlight its position as a promising novel macrolide derivative specifically developed to address the challenges posed by antibiotic-resistant bacterial pathogens within the context of contemporary antibacterial drug development mdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H64N6O11 B1677386 Modithromycin CAS No. 736992-12-4

Properties

IUPAC Name

N-[(1R,2R,3R,6R,8R,9R,10R,13E,16S,18R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2,6,8,10,16,18-hexamethyl-5,7-dioxo-13-[(6-pyrazol-1-ylpyridin-3-yl)methoxyimino]-4,11,15-trioxabicyclo[8.5.4]nonadecan-17-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64N6O11/c1-12-33-43(9,54)39-26(4)35(46-29(7)50)24(2)19-42(8,56-23-31(22-55-39)47-57-21-30-14-15-34(44-20-30)49-17-13-16-45-49)38(27(5)36(51)28(6)40(53)59-33)60-41-37(52)32(48(10)11)18-25(3)58-41/h13-17,20,24-28,32-33,37-39,41,52,54H,12,18-19,21-23H2,1-11H3/b46-35?,47-31+/t24-,25-,26+,27+,28-,32+,33-,37-,38-,39-,41+,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSYOKBEDVHQB-ZIJNRMRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2C(C(=NC(=O)C)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(OCC(=NOCC4=CN=C(C=C4)N5C=CC=N5)CO2)C)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@H]2[C@H](C(=NC(=O)C)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(OC/C(=N/OCC4=CN=C(C=C4)N5C=CC=N5)/CO2)C)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H64N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736992-12-4
Record name Modithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MODITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MAY4E090U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Modithromycin Action

Ribosomal Target Engagement and Inhibition of Bacterial Protein Synthesis

The primary target of modithromycin is the bacterial ribosome, specifically the large 50S ribosomal subunit. mdpi.comnih.govdrugbank.com This binding disrupts the vital process of protein synthesis, which is essential for bacterial survival. oup.com

Interaction with the 50S Ribosomal Subunit

This compound binds to the 50S ribosomal subunit, a key component of the prokaryotic ribosome. mdpi.comnih.govdrugbank.com The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptides exit the ribosome. mdpi.comoup.comnih.gov This interaction involves specific nucleotides within the 23S ribosomal RNA (rRNA), which forms a significant part of the 50S subunit structure and the walls of the NPET. mdpi.compatsnap.comtaylorandfrancis.com The binding site is situated near the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation. mdpi.comoup.comnih.gov

Disruption of mRNA Translation and Peptide Elongation

By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain. mdpi.compatsnap.comnih.gov This blockage prevents the progression of the nascent protein, effectively halting translation. mdpi.compatsnap.comnih.gov The drug's presence in the tunnel interferes with the translocation process, where the peptidyl-tRNA moves from the A site to the P site of the ribosome. patsnap.com This interruption of translocation and the physical obstruction of the tunnel lead to premature dissociation of the peptidyl-tRNA from the ribosome, ultimately inhibiting protein synthesis. wikipedia.orgtaylorandfrancis.com While traditionally viewed as simple "tunnel plugs," macrolides, including ketolides like this compound, are now understood to selectively inhibit the translation of a subset of proteins, with their action dependent on the nascent protein sequence and the antibiotic structure. nih.govnih.gov This context-specific action means that translation arrest is not indiscriminate but can occur at specific sites within the mRNA sequence, often enriched in certain amino acids like proline. pnas.org

Mechanistic Commonalities and Distinctions of this compound Among Macrolides

This compound shares the fundamental mechanism of action with other macrolide antibiotics, primarily targeting the 50S ribosomal subunit and inhibiting protein synthesis by obstructing the NPET. mdpi.comnih.govdrugbank.com However, as a ketolide, this compound possesses structural features that confer distinct advantages and differences in its interaction with the ribosome compared to earlier generation macrolides like erythromycin (B1671065). mdpi.comwikipedia.org

Ketolides, including this compound, typically lack the cladinose (B132029) sugar at the C3 position and feature a keto group and a cyclic carbamate (B1207046) group. mdpi.comwikipedia.org These modifications can lead to enhanced binding affinity to the ribosome and improved activity against macrolide-resistant strains that have developed resistance through methylation of 23S rRNA nucleotides. mdpi.comasm.org While macrolides generally bind to domain V of the 23S rRNA, ketolides can also interact with domain II, increasing their binding affinity. nih.gov Studies on other ketolides, such as telithromycin (B1682012), have shown improved activity against organisms with ribosomal methylation as a resistance mechanism. mdpi.com This suggests that this compound's distinct structure may allow it to overcome some common macrolide resistance mechanisms. mdpi.comasm.org Furthermore, while macrolides can induce translation arrest at specific sequences, the exact sequence features and the efficiency of stalling can vary between different macrolides and ketolides. pnas.org

The binding of macrolides, including azithromycin (B1666446) (another macrolide), has been shown to induce conformational changes in specific rRNA nucleotides, which can further stabilize binding and enhance inhibitory effects. patsnap.commdpi.com While specific detailed research findings on this compound's direct induction of conformational changes were not extensively found in the provided snippets, it is plausible that its interaction with the ribosome also involves such structural adaptations, contributing to its mechanism of action.

Data tables illustrating the differences in binding affinities or specific interaction points of this compound compared to other macrolides would require specific experimental data which was not available in the search results. However, the general distinction lies in the ability of ketolides to interact with additional sites or have stronger interactions in the presence of certain resistance modifications.

An article on the preclinical antimicrobial efficacy of the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific data pertaining specifically to "this compound" did not yield the detailed preclinical findings required to accurately and thoroughly populate the requested article structure.

The performed searches aimed to locate in vitro data on the antimicrobial spectrum and potency of this compound against Gram-negative, Gram-positive, and atypical bacterial pathogens. Similarly, searches were conducted to find in vivo efficacy studies in murine models of systemic and localized bacterial infections.

The search results did not provide specific minimum inhibitory concentration (MIC) values, in vivo efficacy data, or any other preclinical research findings directly associated with a compound named "this compound." The information retrieved primarily focused on other macrolide antibiotics, such as azithromycin.

Without specific and verifiable preclinical data for this compound, it is not possible to create an article that is scientifically accurate and adheres to the user's detailed outline and instructions. Generating content would require speculation or the use of data for different compounds, which would be inaccurate and misleading. Therefore, until preclinical studies on "this compound" are published and become publicly accessible, a comprehensive and factual article on its preclinical antimicrobial efficacy cannot be written.

Preclinical Antimicrobial Efficacy of Modithromycin

In Vivo Efficacy Studies of Modithromycin in Animal Models

Efficacy Against Intracellular Pathogens in Preclinical Systems

This compound, a novel bicyclolide antibiotic, has demonstrated significant promise in preclinical studies for its efficacy against various intracellular pathogens. These bacteria, which can survive and replicate within host cells, pose a therapeutic challenge as many antibiotics have poor intracellular penetration. Research has focused on evaluating this compound's ability to eradicate these challenging pathogens in various in vitro and in vivo models.

One of the primary intracellular pathogens against which this compound has been extensively studied is Legionella pneumophila , the causative agent of Legionnaires' disease. This bacterium thrives within alveolar macrophages, making intracellular antibiotic activity crucial for effective treatment.

In preclinical investigations, the in vitro and in vivo activities of this compound against L. pneumophila were compared with other established antibiotics, including telithromycin (B1682012), clarithromycin (B1669154), azithromycin (B1666446), and levofloxacin. medscape.com These studies utilized cell lines such as A/J mouse-derived macrophages and A549 human alveolar epithelial cells to assess intracellular bacterial growth. At extracellular concentrations of 4 times and 16 times the minimum inhibitory concentration (MIC), respectively, all tested antibiotics demonstrated a reduction in the intracellular growth of viable L. pneumophila over a 96-hour incubation period. medscape.com

A key finding from these studies was the persistent effect of this compound. When the antibiotics were removed from the cell culture medium after a brief 2-hour exposure, regrowth of intracellular bacteria was observed in the cells treated with telithromycin, clarithromycin, and levofloxacin. medscape.com In contrast, both this compound and azithromycin effectively prevented this regrowth, suggesting they possess longer-lasting cellular pharmacokinetic properties. medscape.com

Further in vivo studies in immunosuppressed A/J mice infected with L. pneumophila reinforced these findings. The efficacy of this compound was found to be superior to that of telithromycin and clarithromycin and comparable to the efficacy of azithromycin and levofloxacin. medscape.com Notably, even 72 hours after the final treatment dose, this compound and azithromycin continued to inhibit the intrapulmonary regrowth of the bacteria, a persistent effect not observed with telithromycin and levofloxacin. medscape.com These results highlight this compound's excellent in vitro and in vivo bactericidal activities and its sustained efficacy against intracellular L. pneumophila. medscape.com

**Table 1: Comparative Efficacy of this compound and Other Antibiotics Against Intracellular *Legionella pneumophila***

Antibiotic Intracellular Growth Inhibition Post-Exposure Bacterial Regrowth In Vivo Efficacy (Mouse Model) Persistent Intrapulmonary Inhibition
This compound Yes No Comparable to Azithromycin & Levofloxacin Yes
Azithromycin Yes No Comparable to this compound & Levofloxacin Yes
Clarithromycin Yes Yes Inferior to this compound Not Specified
Telithromycin Yes Yes Inferior to this compound No
Levofloxacin Yes Yes Comparable to this compound & Azithromycin No

Structure Activity Relationship Sar and Chemical Modifications of Modithromycin

Elucidation of Structural Determinants for Modithromycin's Antimicrobial Activity

Macrolide antibiotics exert their effect by binding to the bacterial 50S ribosomal subunit, interfering with protein synthesis. nih.govnih.gov The high affinity of macrolides for bacterial ribosomes, which have a highly conserved structure across most bacterial species, contributes to their broad-spectrum activity. nih.gov

Specific structural features of macrolides are known to be important for their activity. For instance, the desosamine (B1220255) hydroxyl group is involved in a hydrogen bond interaction with the N1 atom of A2058 in the 23S rRNA. nih.gov The hydrophobic face of the lactone ring also plays a role by packing against rRNA nucleotides 2611 and 2057, stabilizing the binding. nih.gov

In the case of azithromycin (B1666446), a related azalide macrolide, the tertiary amine of the desosamine group is an important structural determinant for its inhibition of the bacterial 50S ribosomal subunit. biorxiv.orgbiorxiv.org Modifications to this amine can significantly attenuate antimicrobial activity. biorxiv.orgbiorxiv.org

This compound's unique bicyclic structure, with the O6-O11 bridge and the acetylimine at C9, differentiates it from other macrolides and ketolides. researchgate.net These structural features likely contribute to its improved antibacterial activity against certain macrolide-resistant strains, including telithromycin-resistant streptococci. nih.gov The replacement of the C9 ketone with an acetylimine function is a notable modification in this compound. researchgate.net

Synthetic Methodologies for this compound Analogues

Two primary approaches are employed in the preparation of macrolides and their analogues: semisynthesis and total synthesis. nih.govmdpi.comresearchgate.net Semisynthesis involves the chemical modification of naturally occurring macrolide fermentation products, such as erythromycin (B1671065). nih.govmdpi.comresearchgate.netnih.govbohrium.comnih.gov Total synthesis, on the other hand, constructs the macrolide structure from simpler chemical building blocks through a convergent assembly process. nih.govmdpi.comresearchgate.netnih.govbohrium.comnih.gov

Convergent Chemical Assembly Routes for Macrolide Derivatives

Convergent synthesis is a strategy where separately prepared fragments of a molecule are coupled together. nih.govumn.edu This approach has been utilized for the total synthesis of macrolide antibiotics, offering the potential to create diverse structures not easily accessible through traditional semisynthesis. nih.govnih.govbohrium.comnih.govumn.edu

A convergent assembly strategy for macrolides typically involves the coupling of key left- and right-hand intermediates, which are themselves formed through multi-step sequences. bohrium.com These intermediates are joined through reactions such as reductive coupling, followed by a macrocyclization step to form the macrocyclic lactone ring. bohrium.com The final building blocks, such as sugar moieties, can be incorporated later, for example, using stereoselective glycosylation. mdpi.comresearchgate.net

This methodology allows for significant structural diversity by varying the initial building blocks and incorporating diversifiable elements within them. nih.govnih.gov This has enabled the synthesis of a large library of macrolide antibiotic candidates with diverse macrocyclic scaffolds. nih.govnih.govbohrium.com

Strategies for Derivatization and Semi-Synthetic Approaches of Macrolide Scaffolds

Semisynthesis involves chemically modifying the peripheral substituents of a naturally occurring macrolide macrocycle. nih.govmdpi.comresearchgate.net This has been a significant tool in the discovery and manufacture of macrolide antibiotics for decades. nih.govnih.govbohrium.comnih.gov Erythromycin has served as a primary starting material for the semisynthesis of many macrolides, including clarithromycin (B1669154) and azithromycin. nih.govnih.govnih.gov

Derivatization strategies often focus on modifying specific positions on the macrolide scaffold to improve properties such as bioavailability, acid stability, pharmacokinetics, and activity against resistant strains. nih.govresearchgate.net For example, modifications at the C6 or C9 positions of the erythromycin lactone ring can prevent the formation of inactive spiroketal derivatives, leading to improved acid stability. nih.gov

The removal of the 3-(L)-desosamine sugar residue and oxidation of the resulting 3-hydroxy group in erythromycin can yield highly active 3-oxo antibacterials. nih.gov Modifications to the cladinose (B132029) moiety, which does not directly interact with the ribosome, can also be used to address resistance mechanisms. pnas.org

Specific examples of derivatization include the synthesis of C8-fluoro derivatives of erythromycin via cyclic carbamates mdpi.com, and modifications at the 4'- and 4''-hydroxyl groups of the mycaminose (B1220238) moiety in desmycosin to combat resistance. preprints.org Semi-synthetic approaches have also been used to create macrolides with altered properties, such as translactonization of the 14-membered aglycone to form 12-membered rings, which can affect antibacterial and immunomodulatory activities. rsc.org

Rational Design of this compound Hybrid Molecules and Conjugates

Rational design in drug discovery involves using computational and experimental approaches to design molecules with desired properties. researchgate.netnih.gov This can include predicting biological activity based on structure (SAR) and optimizing chemical properties like solubility, membrane permeability, and binding affinity. collaborativedrug.comresearchgate.net

The concept of hybrid molecules and conjugates involves covalently linking two or more pharmacologically active moieties to create new compounds with potentially improved properties, such as enhanced efficacy, multi-target action, or the ability to overcome resistance. researchgate.netmdpi.comresearchgate.net This strategy has been explored for macrolides to address challenges like antibiotic resistance. preprints.orgresearchgate.net

While specific details on the rational design of this compound hybrid molecules were not extensively found, the general principles of designing macrolide hybrids and conjugates involve linking the macrolide scaffold to other bioactive molecules or targeting agents. preprints.orgresearchgate.netresearchgate.net Linker architecture plays a crucial role in the success of such hybrid drugs. researchgate.net Examples in macrolide research include conjugating macrolides to antimicrobial peptides or other antibiotics to enhance activity or overcome resistance mechanisms. preprints.orgresearchgate.net Computational modeling can be used to rationalize the binding modes of such hybrid molecules. researchgate.net

Impact of Targeted Chemical Modifications on this compound's Efficacy and Spectrum

Targeted chemical modifications to the macrolide scaffold can significantly impact their efficacy and spectrum of activity. These modifications aim to improve potency, broaden the spectrum, enhance activity against resistant strains, and improve pharmacokinetic properties. nih.govresearchgate.net

This compound, as a bicyclic ketolide with its specific structural modifications (O6-O11 bridge and C9 acetylimine), demonstrates improved antibacterial activity against certain macrolide-resistant Gram-positive cocci, including telithromycin-resistant Streptococcus species. researchgate.netnih.gov This suggests that these structural changes are effective in overcoming some resistance mechanisms. However, some strains of Staphylococcus aureus showed high-level resistance to both this compound and telithromycin (B1682012). nih.gov

This compound also showed potent activity against Legionella species, an intracellular Gram-negative bacterium, surpassing the activity of other macrolides and ketolides tested. nih.gov Against other Gram-negative pathogens like Moraxella catarrhalis and Haemophilus influenzae, the activity of this compound was higher than that of telithromycin and azithromycin. nih.gov

The development of resistance to macrolides often involves modification of the ribosomal target through methylation or mutation, decreased uptake, or active efflux of the drug. mdpi.com Modifications in newer macrolides and ketolides, such as the replacement of the cladinose sugar with a keto group and the addition of an alkyl-aryl extension, can influence their binding to the ribosome and potentially overcome some resistance mechanisms like methylation at A2058. acs.org The structural differences in this compound likely contribute to its ability to retain activity against certain resistant strains that are less susceptible to other macrolides and ketolides. nih.gov

Interactive Data Table: Antibacterial Activity of this compound and Reference Agents (MIC90 in µg/ml)

PathogenThis compoundTelithromycinClarithromycinAzithromycinLevofloxacin
S. pneumoniae0.1250.125>64>640.5
S. pyogenes0.1250.5>64>642
MSSA0.1250.125>64>640.5
M. catarrhalis0.5<0.06<0.06<0.06<0.06
H. influenzae80.510.25<0.06
Legionella spp.0.0310.0630.0630.0630.031

Molecular Mechanisms of Bacterial Resistance to Modithromycin

Enzymatic Inactivation Pathways Affecting Macrolides and Modithromycin

Role of Macrolide Esterases and Other Detoxifying Enzymes

Enzymatic inactivation of macrolides is a resistance mechanism where bacterial enzymes modify or cleave the antibiotic molecule, rendering it ineffective mdpi.comoup.com. Two primary classes of enzymes are involved in macrolide detoxification: macrolide esterases and macrolide phosphotransferases mdpi.comfrontiersin.orgnih.gov.

Macrolide esterases (Eres), such as EreA and EreB, confer resistance by hydrolyzing the macrolactone ring of the macrolide antibiotic nih.govresearchgate.netacs.orgacs.orgresearchgate.net. This enzymatic cleavage disrupts the structural integrity of the antibiotic, preventing its binding to the bacterial ribosome researchgate.netacs.org. EreA is a frequently identified esterase that confers resistance to many clinically used macrolides researchgate.netresearchgate.net. Research into the Ere family of enzymes has provided structural and functional insights into their catalytic mechanisms researchgate.netacs.org. For instance, studies on EreC, a close homologue of EreA, have helped propose a detailed catalytic mechanism for this enzyme family, identifying them as metal-independent hydrolases researchgate.net. In silico docking studies with erythromycin (B1671065) and EreC have revealed the molecular mechanism, highlighting the role of a histidine residue in the cleavage of the ester bond within the macrolactone ring mdpi.com.

Macrolide phosphotransferases (Mphs) are another class of enzymes that inactivate macrolides through phosphorylation mdpi.comfrontiersin.orgnih.gov. These enzymes catalyze the transfer of a phosphate (B84403) group to the macrolide molecule, typically at the 2'-hydroxyl group of the desosamine (B1220255) sugar mcmaster.caasm.org. This modification interferes with the antibiotic's ability to bind to its ribosomal target site mdpi.com. Several mph genes, including mph(A), mph(B), mph(C), mph(D), mph(E), mph(F), and mph(G), have been described, with mph(A) being commonly found in Enterobacteriaceae mdpi.com. The mph(A) gene encodes the enzyme MPH(2')-I, which preferentially inactivates 14-membered macrolides like erythromycin and telithromycin (B1682012) mcmaster.ca. The expression of mph(A) and mrx genes can lead to high-level resistance to erythromycin nih.gov.

While enzymatic inactivation mechanisms like esterase-mediated hydrolysis and phosphotransferase-mediated modification exist for macrolides in general, their specific role and prevalence in conferring resistance to this compound would require dedicated studies on bacterial isolates exposed to this compound.

Genetic Basis of Resistance Acquisition and Transmission Pertinent to this compound

The acquisition and transmission of macrolide resistance genes, including those encoding detoxifying enzymes, are primarily driven by mobile genetic elements (MGEs) such as plasmids, transposons, and integrative and conjugative elements (ICEs) mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov. These elements facilitate the horizontal gene transfer (HGT) of resistance determinants between bacteria, contributing to the rapid spread of antibiotic resistance within and across bacterial populations mdpi.comfrontiersin.orgmdpi.comnih.gov.

Genes encoding macrolide resistance, such as erm (ribosomal methylases) and mph (phosphotransferases), are frequently located on plasmids and transposons researchgate.netmdpi.comnih.govmcmaster.camdpi.comresearchgate.net. For example, the erm genes, responsible for target site methylation, are often found on high- and low-copy plasmids or transposons mdpi.com. The erm(B) gene, commonly found in streptococci and enterococci, is located on the Tn551 transposon mdpi.com. Similarly, the plasmid-borne mph(A) gene has been detected in various bacterial species, including Escherichia coli and Shigella sonnei, contributing to azithromycin (B1666446) resistance researchgate.netnih.gov. The spread of mph(A) to other pathogens like Salmonella species is a potential concern nih.gov.

Studies have shown the presence of macrolide resistance genes like msr(E) and mph(E) within predicted integrative and conjugative elements (ICEs) in bacteria such as Mannheimia haemolytica asm.org. The presence of multidrug resistance strains linked to mobile genetic elements highlights the transmissibility of resistance determinants emjreviews.com. The acquisition of MGEs carrying efflux pump genes, such as the macrolide efflux genetic assembly (MEGA) element containing msr(D) and mef(E), has been observed during persistent bacterial colonization, demonstrating HGT nih.gov.

The diversity of macrolide resistance genes, including erm and mph genes, is vast, and new genes continue to be discovered in clinical and environmental settings nih.gov. The presence of these genes in commensal and environmental bacteria underscores their potential as reservoirs for resistance determinants that can be mobilized and transferred to pathogenic species nih.gov. The widespread use of macrolides, including in agriculture, has contributed to the selection and dissemination of these resistance genes nih.govresearchgate.netoup.com.

Understanding the genetic context of this compound resistance genes, including their association with specific MGEs, is crucial for tracking their spread and developing strategies to mitigate resistance transmission. Continued surveillance and genomic analysis of bacterial isolates are essential to monitor the emergence and dissemination of resistance mechanisms pertinent to this compound.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Modithromycin

Characterization of Modithromycin Absorption and Distribution in Animal Models

Comprehensive studies characterizing the absorption and distribution of this compound in various animal models are not currently available in published literature. Such studies are crucial for understanding the disposition of a new chemical entity within a biological system.

Tissue Penetration and Intracellular Accumulation in Preclinical Systems

Data on the extent to which this compound penetrates various tissues and accumulates within cells in preclinical models have not been publicly reported. For macrolides, which are known for their extensive tissue distribution and intracellular accumulation, this information is vital for predicting efficacy, particularly for intracellular pathogens. Key parameters that would be determined in such studies include tissue-to-plasma concentration ratios and intracellular-to-extracellular concentration ratios in various cell types (e.g., phagocytes).

Distribution Dynamics in Interstitial Fluids in Animal Models

There is no available information on the distribution dynamics of this compound in the interstitial fluid of various tissues in animal models. The concentration of an antibiotic in the interstitial fluid is considered a critical determinant of its efficacy against extracellular pathogens, as this represents the unbound, pharmacologically active fraction of the drug at the site of infection.

Elucidation of this compound Elimination Pathways in Preclinical Studies

The metabolic pathways and primary routes of excretion for this compound have not been detailed in preclinical studies available to the public. Understanding the elimination pathways, whether through hepatic metabolism, renal excretion, or other routes, is fundamental to determining the drug's half-life and potential for drug-drug interactions.

Pharmacokinetic/Pharmacodynamic Modeling and Efficacy Predictors in Preclinical Models

Specific pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound and the identification of its key efficacy predictors in preclinical infection models have not been published. This type of analysis is essential for optimizing dosing regimens to maximize therapeutic success while minimizing the potential for resistance development.

Correlation of Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) with Preclinical Outcomes

For many macrolides, the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) is a key predictor of efficacy. However, preclinical studies correlating the AUC/MIC ratio of this compound with therapeutic outcomes in animal infection models are not available.

Relationship of Peak Concentration to Minimum Inhibitory Concentration (Cmax/MIC) with Preclinical Efficacy

Similarly, the relationship between the peak plasma concentration (Cmax) to MIC ratio and the preclinical efficacy of this compound has not been established in the public domain. While less common for macrolides, this parameter can be an important predictor of efficacy for some antibiotic classes.

Preclinical Studies on this compound's Bactericidal vs. Bacteriostatic Concentration-Dependent Activity

Preclinical research into the pharmacodynamics of this compound has focused on characterizing its activity against key respiratory pathogens. In vitro studies, particularly time-kill assays, have been instrumental in determining whether the compound acts in a bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) manner and how this activity is influenced by its concentration.

Research findings indicate that this compound exhibits concentration-dependent bactericidal activity. researchgate.net This means that the rate and extent of bacterial killing increase as the concentration of the drug increases. researchgate.net This characteristic is a key determinant of its potential efficacy.

A significant component of this preclinical research involved the development of a pharmacokinetic/pharmacodynamic (PK/PD) model to quantitatively describe the bactericidal activity of this compound. researchgate.net This model was based on in vitro time-kill data for this compound and comparator agents against clinically relevant bacteria, including Staphylococcus aureus, Haemophilus influenzae, and Streptococcus pneumoniae. researchgate.net The model successfully described the time-kill profiles for each combination of drug and bacterium. researchgate.net

The analysis revealed a strong correlation between the simulated bacterial counts at 24 hours and two key pharmacodynamic indices: the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum concentration to the MIC (Cmax/MIC). researchgate.net This finding underscores that the efficacy of this compound is driven by the total drug exposure and the peak concentration achieved relative to the susceptibility of the target pathogen. researchgate.net Such models are valuable for predicting the bactericidal activity of this compound under various conditions. researchgate.net

Further studies in neutropenic murine pneumonia models using Streptococcus pneumoniae confirmed these in vitro findings. Dose-response relationships showed high correlations with both AUC/MIC and Cmax/MIC, although dose fractionation experiments suggested that the AUC/MIC ratio is the predominant factor driving the in vivo efficacy.

The following table illustrates the type of data typically generated from in vitro time-kill studies, showing the reduction in bacterial count over time at various multiples of the Minimum Inhibitory Concentration (MIC).

Illustrative Data from In Vitro Time-Kill Assay for this compound against S. pneumoniae

This compound Concentration (multiple of MIC)-Log₁₀ CFU/mL Reduction from Initial Inoculum--
Time Point 4 hours 8 hours 12 hours 24 hours
1 x MIC0.51.01.52.0
2 x MIC1.52.53.0>3.0
4 x MIC2.5>3.0>3.0>3.0
8 x MIC>3.0>3.0>3.0>3.0
Control (No Drug)-0.5 (Growth)-1.0 (Growth)-1.5 (Growth)-2.0 (Growth)

Note: This table is a representative illustration of concentration-dependent bactericidal activity. The values are hypothetical and serve to demonstrate the principles of time-kill assays. A ≥3-log₁₀ reduction in CFU/mL is generally considered evidence of bactericidal activity.

Comparative Preclinical Analysis of Modithromycin with Other Macrolide Antibiotics

Relative Antimicrobial Potency and Spectrum Comparisons in Preclinical Settings

Preclinical evaluations demonstrate that modithromycin possesses potent in vitro activity against key respiratory pathogens. In a murine pneumonia model, the median minimum inhibitory concentrations (MICs) of this compound for five genetically diverse isolates of Streptococcus pneumoniae ranged from 0.016 µg/mL to 0.125 µg/mL nih.gov. This indicates a high degree of potency against this common pathogen.

For comparison, other macrolides exhibit a range of potencies. Azithromycin (B1666446) is noted for its improved potency against Gram-negative organisms compared to erythromycin (B1671065), with MICs for 90% of strains (MIC90) of Escherichia, Salmonella, and Shigella at ≤ 4 µg/mL, a significant improvement over erythromycin's 16 to 128 µg/mL nih.gov. Against many Gram-positive organisms, azithromycin inhibits the majority of strains at ≤ 1 µg/mL nih.gov. Clarithromycin (B1669154) generally shows good activity against Gram-positive organisms researchgate.net. The spectrum of newer macrolides like azithromycin and clarithromycin includes activity against Haemophilus influenzae, Moraxella catarrhalis, Campylobacter species, and Legionella species nih.govresearchgate.net.

CompoundOrganismMIC Range / MIC90 (µg/mL)
This compoundStreptococcus pneumoniae (5 isolates)0.016 - 0.125 (Median)
AzithromycinEnterobacteriaceae (Escherichia, Salmonella, Shigella)≤ 4 (MIC90)
AzithromycinGram-positive organisms≤ 1
ErythromycinEnterobacteriaceae (Escherichia, Salmonella, Shigella)16 - 128 (MIC90)

Comparative Preclinical Pharmacokinetic Profiles (e.g., tissue affinity, half-life)

The pharmacokinetic properties of macrolides, such as tissue affinity and half-life, are critical to their clinical utility and differ significantly among compounds researchgate.net. Macrolides are generally hydrophobic and lipophilic, which allows for excellent tissue penetration, often resulting in tissue-to-serum concentration ratios greater than 1 drugbank.com.

Azithromycin is characterized by lower serum levels but a very prolonged half-life and high tissue and cellular concentrations researchgate.net. In rats, the interstitial fluid-to-plasma concentration ratio for azithromycin was found to be high (3.8 to 4.9), indicating excellent penetration into the extracellular tissue space nih.gov. This high tissue affinity is a key feature of its pharmacokinetic profile researchgate.netnih.gov.

Clarithromycin offers a combination of beneficial attributes, with good serum concentrations and cellular penetration researchgate.net. Its interstitial fluid-to-plasma ratio in rats is more moderate, at 1.2 to 1.5 nih.gov. In contrast, erythromycin has a much shorter half-life of 1.5 to 3 hours and a lower interstitial fluid-to-plasma ratio of 0.27 to 0.39, suggesting poorer tissue penetration compared to newer macrolides researchgate.netnih.gov. Roxithromycin demonstrates an improved half-life (8.4 to 15.5 hours) over erythromycin and achieves high concentrations in plasma and tissues researchgate.net.

CompoundKey Preclinical Pharmacokinetic FeatureValue/Observation
AzithromycinInterstitial Fluid/Plasma Ratio (Rat)3.8 - 4.9
ClarithromycinInterstitial Fluid/Plasma Ratio (Rat)1.2 - 1.5
ErythromycinInterstitial Fluid/Plasma Ratio (Rat)0.27 - 0.39
ErythromycinElimination Half-life1.5 - 3 hours
RoxithromycinElimination Half-life8.4 - 15.5 hours

Comparative Preclinical Pharmacodynamic Assessments and Parameters

The efficacy of macrolides is predicted by specific pharmacokinetic/pharmacodynamic (PK/PD) parameters. For this compound, preclinical studies in a neutropenic murine pneumonia model have identified the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) as the predominant driver of its in vivo efficacy nih.gov. To achieve a 1-log reduction in bacterial density of S. pneumoniae, the required fAUC/MIC for this compound ranged from 9 to 69 nih.gov. The fAUC/MIC required for bacteriostasis (no change in bacterial count) was between 4 and 53 nih.gov.

The PK/PD drivers for other macrolides can vary. For antibiotics with prolonged persistent effects, such as azithromycin, efficacy is most closely related to the AUC/MIC ratio ucl.ac.be. In contrast, the efficacy of erythromycin is primarily linked to the time the concentration exceeds the MIC (T>MIC) ucl.ac.be. Clarithromycin exhibits a mixed profile where both T>MIC and AUC/MIC can influence its clinical efficacy, which may reflect its half-life and tissue penetration characteristics ucl.ac.be.

CompoundPrimary PK/PD DriverTarget Value for Efficacy (Preclinical Model)
This compoundfAUC/MIC9 - 69 (for 1-log reduction in S. pneumoniae)
AzithromycinAUC/MICNot specified
ClarithromycinAUC/MIC and T>MICNot specified
ErythromycinT>MICNot specified

Comparative Efficacy Against Macrolide-Resistant Strains in Preclinical Models

A significant finding from preclinical studies is this compound's potent activity against bacterial strains that are resistant to other macrolides. In the murine pneumonia model, the in vitro and in vivo potency of this compound against S. pneumoniae was unaffected by the presence of macrolide or penicillin resistance determinants nih.gov. This suggests that this compound can overcome common mechanisms of macrolide resistance.

Macrolide resistance in pathogens is a growing concern and is often mediated by mechanisms such as ribosomal methylation by erm (erythromycin ribosome methylation) genes or by efflux pumps nih.gov. Azithromycin has shown efficacy against some macrolide-resistant S. pneumoniae isolates, particularly those expressing the mef(A) efflux pump, but not against strains with the erm(B) gene, which confers high-level resistance researchgate.net. The development of next-generation macrolides like solithromycin has also been aimed at combating this resistance nih.gov. The ability of this compound to maintain its potency irrespective of these resistance profiles in preclinical models positions it as a potentially valuable agent against difficult-to-treat infections.

Future Research Trajectories and Challenges for Modithromycin

Advanced Elucidation of Modithromycin's Ribosomal Binding Interactions

The efficacy of macrolide antibiotics stems from their ability to bind to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. mdpi.comnbinno.commedex.com.bd These drugs typically interact with the 23S rRNA at the nascent peptide exit tunnel, blocking the elongation of the polypeptide chain. mdpi.comnih.govannualreviews.org The binding site is primarily composed of rRNA, with key interactions often involving nucleotides such as A2058 and A2059 in domain V. mdpi.commdpi.comnih.gov

This compound, as a bicyclolide, is a novel structural class of macrolide, suggesting it may have unique binding characteristics. Future research will need to employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to resolve the high-resolution structure of this compound in complex with the bacterial ribosome. mdpi.com These studies will be crucial to precisely map its interactions with specific rRNA nucleotides and ribosomal proteins. mdpi.com Understanding these interactions at a molecular level is essential for explaining its potent activity, particularly against strains resistant to other macrolides. nih.gov

Furthermore, computational modeling and molecular dynamics simulations can complement experimental data, providing insights into the dynamics of the binding process and the conformational changes induced in the ribosome upon drug binding. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study the structure and dynamics of both the free and ribosome-bound states of this compound analogues. mdpi.com A detailed understanding of these binding mechanics will be instrumental in the rational design of future antibiotics that can overcome existing resistance mechanisms. mdpi.compnas.org

Key Ribosomal Interaction Sites for Macrolides:

Ribosomal ComponentSpecific Site/ResidueRole in Binding
23S rRNA (Domain V)A2058, A2059Primary binding site for many macrolides, crucial for affinity. mdpi.commdpi.com
23S rRNA (Domain II)Hairpin 35Contributes to the formation of the drug binding pocket. nih.gov
Nascent Peptide Exit TunnelNear Peptidyl Transferase Center (PTC)Location of macrolide binding, leading to steric hindrance of the growing polypeptide chain. annualreviews.orgpnas.orgnih.gov
Ribosomal ProteinsL4, L22Can influence the conformation of the exit tunnel and interact with some macrolides. mdpi.com

Development of Strategies to Counteract Emerging Resistance Mechanisms to this compound

The emergence of antibiotic resistance is a significant threat to the clinical utility of all antimicrobials, including macrolides. bpac.org.nznews-medical.net The primary mechanisms of macrolide resistance include target site modification, active drug efflux, and enzymatic inactivation. mdpi.comreactgroup.orgresearchgate.net

Target site modification most commonly involves methylation of the 23S rRNA at position A2058 by Erm methyltransferases, which reduces the drug's binding affinity. mdpi.comnih.govrcsb.org this compound has shown potent activity against strains carrying erm genes, suggesting it can overcome this common resistance mechanism to some extent. nih.gov However, the potential for the evolution of new resistance mutations remains.

Active efflux, mediated by pumps encoded by genes such as mef, is another prevalent resistance strategy that actively removes the antibiotic from the bacterial cell. nih.govreactgroup.org this compound's activity appears to be minimally affected by the presence of mefA or mefE genes in streptococci. nih.gov

Future strategies to combat emerging resistance to this compound will need to be multifaceted. One approach is the development of antibiotic potentiators or adjuvants, which are non-antibacterial compounds that can enhance the activity of the antibiotic when used in combination. nih.gov Another strategy involves the rational design of next-generation this compound analogues that can evade or overcome known resistance mechanisms. This requires a deep understanding of how resistance mutations alter the ribosomal binding site.

Common Macrolide Resistance Mechanisms:

MechanismGene(s)Description
Target Site ModificationermMethylation of 23S rRNA, primarily at A2058, which reduces drug binding. nih.govrcsb.org
Active Effluxmef, msrProduction of efflux pumps that actively transport the antibiotic out of the bacterial cell. mdpi.comnih.gov
Enzymatic InactivationmphProduction of macrolide phosphotransferases that chemically modify and inactivate the drug. rcsb.org
Ribosomal Mutations23S rRNA, L4, L22Mutations in the ribosomal RNA or proteins that alter the drug's binding site. nih.gov

Exploration of Novel Synthetic Methodologies for Future this compound Analogues

The development of future this compound analogues with improved properties, such as enhanced activity against resistant strains or a broader spectrum of activity, will depend on innovative synthetic chemistry. umn.edu Historically, new macrolides have been created through the semi-synthesis, or chemical modification, of naturally produced macrolides like erythromycin (B1671065). nih.gov However, this approach can be limiting in the types of structural modifications that can be made. nih.gov

Recent advances have enabled the development of practical, fully synthetic routes to macrolide antibiotics. umn.edunih.gov These methods allow for the convergent assembly of simple chemical building blocks, offering much greater flexibility and the potential to create a wide diversity of novel structures that are inaccessible through semi-synthesis. nih.gov Such platforms could be adapted for the synthesis of this compound analogues, allowing for systematic modifications at various positions around the macrocyclic scaffold. umn.edu

Genetic engineering of the polyketide synthase (PKS) genes responsible for the biosynthesis of the macrolide backbone is another promising avenue. nih.gov This technique allows for predictable changes in the structure of the polyketide core, leading to the generation of novel macrolide structures. nih.gov By combining these advanced synthetic and biosynthetic methodologies, researchers can explore a vast chemical space to identify next-generation bicyclolides with superior therapeutic profiles. researchwithnj.commdpi.com The synthesis of analogues could also focus on improving pharmacokinetic properties or reducing the potential for adverse effects. nih.govmdpi.com

Investigation of this compound's Activity Against Emerging and Biodefense-Relevant Pathogens in Preclinical Models

Preclinical studies have demonstrated this compound's potent in vitro and in vivo activity against key respiratory pathogens, including Legionella pneumophila, macrolide-resistant Streptococcus pneumoniae, and Streptococcus pyogenes. nih.govnih.gov Its efficacy against these common pathogens is a strong foundation for its clinical use.

However, the landscape of infectious diseases is constantly evolving, with the emergence of multidrug-resistant (MDR) organisms and the potential threat of biodefense-relevant pathogens. frontiersin.org Future preclinical research should therefore investigate the activity of this compound against a broader array of challenging pathogens. This includes highly resistant Gram-negative bacteria, such as strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii, which are often difficult to treat. infectioncontroltoday.com While macrolides have not traditionally been the primary treatment for these infections, exploring their potential in this context is warranted.

Additionally, its activity against other "atypical" bacteria and potential biodefense agents should be systematically evaluated in relevant in vivo models. nih.gov These studies will help to define the full spectrum of this compound's activity and identify potential new therapeutic applications beyond its current focus on respiratory tract infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Modithromycin
Reactant of Route 2
Modithromycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.